6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane
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Overview
Description
6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane is a complex organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is known for its unique structure, which includes a benzocycloheptane ring substituted with various functional groups such as carbomethoxyamino, dimethoxy, and hydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with methyl chloroformate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbomethoxyamino group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbomethoxyamino group would produce an amine.
Scientific Research Applications
6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-6-(methoxycarbonylamino)-6,7,8,9-tetrahydro-5H-benzocyclohepten-4-ol
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
Uniqueness
6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane is unique due to its specific combination of functional groups and the benzocycloheptane ring structure
Properties
CAS No. |
50823-52-4 |
---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
methyl N-(4-hydroxy-2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-19-12-7-9-5-4-6-10(16-15(18)21-3)8-11(9)13(17)14(12)20-2/h7,10,17H,4-6,8H2,1-3H3,(H,16,18) |
InChI Key |
PWFIXEFPEFAERD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CC(CCCC2=C1)NC(=O)OC)O)OC |
Origin of Product |
United States |
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